molecular formula C23H27ClFN3O3S B11352518 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11352518
M. Wt: 480.0 g/mol
InChI Key: FURBRZJAFZTNAI-UHFFFAOYSA-N
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Description

The compound “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” is a complex organic molecule that features a piperidine and piperazine moiety. These structures are often found in pharmaceutical compounds due to their biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain pathogens or diseases. Its piperidine and piperazine moieties are known to interact with biological targets, potentially leading to therapeutic effects.

Medicine

In medicine, “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” could be investigated for its potential as a drug candidate. Its ability to interact with specific receptors or enzymes could make it useful in treating various conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in manufacturing or technology.

Mechanism of Action

The mechanism of action of “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” involves its interaction with molecular targets such as receptors or enzymes. The piperidine and piperazine rings can bind to specific sites, altering the activity of the target and leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-chlorophenyl)piperazin-1-yl]methanone
  • {1-[(4-Bromobenzyl)sulfonyl]piperidin-4-yl}[4-(4-iodophenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” lies in its specific functional groups and their arrangement. This structure allows for unique interactions with biological targets, potentially leading to distinct biological activities and applications.

This detailed article provides a comprehensive overview of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-3-1-18(2-4-20)17-32(30,31)28-11-9-19(10-12-28)23(29)27-15-13-26(14-16-27)22-7-5-21(25)6-8-22/h1-8,19H,9-17H2

InChI Key

FURBRZJAFZTNAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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